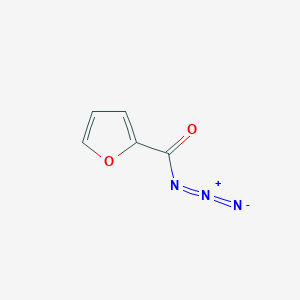

Furan-2-carbonyl azide

Descripción general

Descripción

Furan-2-carbonyl azide is a chemical compound that serves as an intermediate in the synthesis of various furan derivatives. It is particularly notable for its role in the Curtius rearrangement, where it is heated to generate furanyl isocyanate, which can then be trapped with different reagents to produce 2-amido substituted furans . This compound is a key player in the synthesis of heterocyclic compounds and has been utilized in the preparation of a range of biologically significant molecules.

Synthesis Analysis

The synthesis of furan-2-carbonyl azide and its derivatives has been explored through various methods. One approach involves the thermolysis of furan-2-carbonyl azide, which leads to a Curtius rearrangement. The resulting furanyl isocyanate can be trapped with organometallic reagents to yield 2-amido substituted furans . Another method includes a C-N cross-coupling reaction of a bromo-substituted furan with amides, carbamates, and lactams, facilitated by a CuI-catalyzed reaction . Additionally, the reaction of cyclic carbinol amides with triflic anhydride under mild conditions produces alpha-(trifluoromethyl)sulfonamido-substituted furans .

Molecular Structure Analysis

The molecular structure of furan-2-carbonyl azide and its derivatives has been characterized through various analytical techniques. For instance, the structure of 2,2′-bifurans and 2-(thiophen-2-yl)furans synthesized from furan-2-carbonyl chloride was confirmed by single-crystal X-ray analysis . This structural elucidation is crucial for understanding the reactivity and potential applications of these compounds in further chemical transformations.

Chemical Reactions Analysis

Furan-2-carbonyl azide is involved in several chemical reactions that lead to the formation of diverse furan derivatives. The Curtius rearrangement is a key reaction where furan-2-carbonyl azide is converted to furanyl isocyanate, which can then react with various nucleophiles . Other reactions include the aza-Friedel-Crafts alkylation, where furan derivatives are formed in an enantioselective manner , and the multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbonyl azide derivatives are influenced by the nature of the substituents and the synthesis methods employed. For example, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties . The number of methylene units in the dicarboxylic segments affects the physical properties of these polyesters . Additionally, the synthesis of sugar-based enones and their transformation into furan derivatives under Lewis acid conditions demonstrates the versatility of furan compounds in organic synthesis .

Aplicaciones Científicas De Investigación

Synthesis of 2-Amido Substituted Furans

Furan-2-carbonyl azide is utilized in the synthesis of 2-amido substituted furans, which are important in chemical research and development. This process involves a Curtius rearrangement of the azide, resulting in furanyl isocyanate, which is further reacted with various reagents to produce the desired furanyl system. This method is significant for creating compounds with potential applications in specialty chemicals and polymers (Padwa & Wu, 2000).

Novel Synthesis Methods for 2-Amidofurans

Further research has developed new methods for synthesizing variously substituted 2-amidofurans. This includes the thermolysis of furan-2-carbonyl azide, leading to different furanyl isocyanate derivatives, which are useful in creating complex molecular structures with potential applications in drug development and materials science (Padwa, Crawford, Rashatasakhon, & Rose, 2003).

Conversion to Isocyanates and Analysis

The conversion of furan-2-carbonyl azide into isocyanates, crucial in the synthesis of various organic compounds, was analyzed using Differential Scanning Calorimetry. This study is fundamental in understanding the thermochemical properties of these conversions, which are essential in synthetic organic chemistry (Salatelli & Zanirato, 2002).

Development of High-Performance Polymers

Furan-2-carbonyl azide is instrumental in synthesizing monomers for high-performance furan-based polymers analogous to Kevlar and nylon. These developments represent significant advances in creating biobased materials with enhanced thermal and mechanical properties, relevant in materials science and engineering (Cureton & Scala, 2013).

Metal-Free Synthesis of Multisubstituted Furans

Innovations in organic synthesis include the metal-free preparation of multisubstituted furans from furan-2-carbonyl azide derivatives. These methods are atom-economical and environmentally friendly, contributing to sustainable chemistry practices (Yadav, Jeong, & Ha, 2017).

Safety And Hazards

Furan-2-carbonyl azide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as extremely flammable, causes skin irritation, serious eye irritation, suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

furan-2-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPDHDZLUZVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393834 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-carbonyl azide | |

CAS RN |

20762-98-5 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)